4-Cloro-2,6-dimetilpiridina

Descripción general

Descripción

4-Chloro-2,6-dimethylpyridine is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is slightly soluble in water .

Synthesis Analysis

One of the synthesis methods involves the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride, which gives a mixture of 2-(chloromethyl)-6-methylpyridine and 4-chloro-2,6-dimethylpyridine .

Molecular Structure Analysis

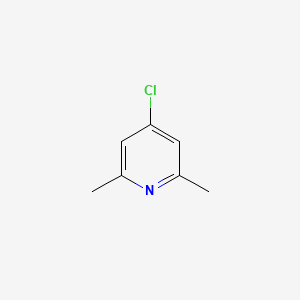

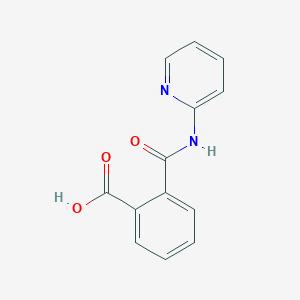

The molecular formula of 4-Chloro-2,6-dimethylpyridine is C7H8ClN . The InChI code is 1S/C7H8ClN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 and the InChI key is SXCXPXVEOPFPOH-UHFFFAOYSA-N . The canonical SMILES structure is CC1=CC(=CC(=N1)C)Cl .

Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-2,6-dimethylpyridine is 141.60 g/mol . It has a topological polar surface area of 12.9 Ų . The compound has a complexity of 84.9 .

Aplicaciones Científicas De Investigación

Síntesis de 2-anilinopirimidinas

4-Cloro-2,6-dimetilpiridina se utiliza en la síntesis de 2-anilinopirimidinas . Este proceso implica la sustitución nucleofílica aromática con anilinas diferentemente sustituidas en condiciones de microondas . Los sustituyentes tienen un impacto significativo en el curso y la eficiencia de la reacción .

Bioactividad de Anilinopirimidinas

La actividad biológica de las anilinopirimidinas, que se pueden sintetizar a partir de this compound, es bien conocida y ampliamente reportada . Se han evaluado como fungicidas, pesticidas e inhibidores de quinasas con actividad antiproliferativa contra líneas celulares cancerosas .

Generación de Redes Supramoleculares

Las anilinopirimidinas, sintetizadas a partir de this compound, juegan un papel en la generación de redes supramoleculares para el reconocimiento molecular .

Síntesis asistida por microondas

this compound se utiliza en la síntesis asistida por microondas . El uso de radiación de microondas disminuye el tiempo de reacción de varias horas a unos pocos minutos o segundos en comparación con los resultados obtenidos en el calentamiento convencional .

Síntesis orgánica

this compound es una materia prima e intermedio importante utilizado en la síntesis orgánica .

Aplicaciones agroquímicas

Este compuesto se utiliza en el campo agroquímico, sirviendo como ingrediente clave en la producción de ciertos pesticidas .

Aplicaciones farmacéuticas

En la industria farmacéutica, this compound se utiliza como intermedio en la síntesis de diversos medicamentos .

Campo de los colorantes

this compound también se utiliza en el campo de los colorantes, contribuyendo a la producción de diversos colorantes .

Safety and Hazards

When handling 4-Chloro-2,6-dimethylpyridine, it’s important to wear personal protective equipment and ensure adequate ventilation . Avoid contact with skin, eyes, and avoid ingestion and inhalation . In case of contact, rinse immediately with plenty of water .

Relevant Papers

Several papers have been published on the topic of 4-Chloro-2,6-dimethylpyridine and its derivatives. For instance, a study on the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . Another paper discusses the synthesis of substituted pyrimidine and its reaction .

Propiedades

IUPAC Name |

4-chloro-2,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCXPXVEOPFPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343202 | |

| Record name | 4-Chloro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3512-75-2 | |

| Record name | 4-Chloro-2,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Chloro-2,6-dimethylpyridine in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine?

A1: 4-Chloro-2,6-dimethylpyridine serves as a crucial intermediate in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine []. The research paper details a synthetic route where 4-chloro-2,6-dimethylpyridine reacts with trimethylstannyl sodium to yield the desired final product []. This reaction highlights the importance of 4-Chloro-2,6-dimethylpyridine as a building block for more complex molecules.

Q2: Can you describe the synthesis of 4-Chloro-2,6-dimethylpyridine as described in the paper?

A2: The synthesis begins with the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride, resulting in a mixture of two products: 2-(chloromethyl)-6-methylpyridine and 4-Chloro-2,6-dimethylpyridine []. To isolate 4-Chloro-2,6-dimethylpyridine, the mixture is treated with triethylamine. This converts 2-(chloromethyl)-6-methylpyridine into a quaternary salt, easily separated through water extraction, leaving purified 4-Chloro-2,6-dimethylpyridine ready for further reactions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)

![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)

![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)